Lincomycin B-d3 Hydrochloride
Description
Lincomycin B-d3 Hydrochloride (CAS: 11021-35-5) is a deuterated derivative of Lincomycin B, a naturally occurring lincosamide antibiotic. This compound is structurally characterized by the substitution of three hydrogen atoms with deuterium (²H) at specific positions, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is analogous to Lincomycin B (C₁₈H₃₄N₂O₆S·ClH) but includes three deuterium atoms, resulting in a molecular weight increase of ~3 atomic mass units (AMU) .
This compound is primarily used in pharmaceutical research to improve the accuracy of pharmacokinetic and stability studies by mitigating matrix effects during analysis . Regulatory identifiers include Unique Ingredient Identifier (UNII) and NIH Compound IDs, aligning it with international standards for reference materials .
Properties
Molecular Formula |
C₁₇H₃₀D₃ClN₂O₆S |
|---|---|
Molecular Weight |
431.99 |
Synonyms |
(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-(methyl-d3)-2-pyrrolidinyl)_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride; trans-4’-Ethyllincomycin-d3 Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Lincomycin Hydrochloride and Its Variants
Lincomycin Hydrochloride (CAS: 7179-49-9) is the parent compound, a lincosamide antibiotic used clinically to treat bacterial infections. Key variants include:
- Lincomycin Hydrochloride Monohydrate: Contains one water molecule in its structure (C₁₈H₃₄N₂O₆S·ClH·H₂O), with distinct hydration-related stability profiles .
- Lincomycin Hydrochloride Anhydrous : Lacks water molecules, offering higher purity for formulation studies .
| Property | Lincomycin B-d3 Hydrochloride | Lincomycin Hydrochloride (Monohydrate) | Lincomycin B (Impurity) |
|---|---|---|---|
| CAS Number | 11021-35-5 | 7179-49-9 | 2520-24-3 |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S·ClH | C₁₈H₃₄N₂O₆S·ClH·H₂O | C₁₈H₃₄N₂O₆S |
| Primary Use | Analytical reference standard | Therapeutic antibiotic | Impurity profiling |
| Regulatory Identifier | NIH Compound ID: N/A | UMLS ID: C0282219 | EP Impurity B |
| Key Spectral Feature | +3 AMU in mass spectrometry | Distinct IR absorption at 3400 cm⁻¹ | Co-elutes with parent compound |
| Stability | Stable under LC-MS conditions | Sensitive to hydrolysis | Degrades under heat/light |
Key Differences :
- Deuterium Labeling: Lincomycin B-d3’s deuterium atoms enable precise differentiation from non-deuterated analogs in mass spectrometry, reducing interference in quantitative assays .
- Therapeutic vs. Analytical Use : While Lincomycin Hydrochloride is used clinically for acne and infections , the deuterated form is restricted to research settings .
- Stability : Lincomycin B-d3 exhibits superior stability in analytical matrices compared to Lincomycin B, which is prone to degradation during storage .
Comparison with Other Deuterated Pharmaceuticals
Deuterated compounds like Ecgonine Methylester-D3.HCl (CAS: DEA No. 9180 CII) share similarities with this compound in their role as internal standards. However, their applications differ:
- Ecgonine Methylester-D3.HCl : Used in forensic toxicology for cocaine metabolite analysis .
- This compound : Focused on antibiotic stability studies and impurity tracking .
| Parameter | This compound | Ecgonine Methylester-D3.HCl |
|---|---|---|
| Therapeutic Class | Lincosamide antibiotic | Tropane alkaloid metabolite |
| Analytical Utility | Quantification of parent drug | Detection of illicit substances |
| Deuterium Position | Methyl or sugar moiety | Ester group |
Comparison with Non-Antibiotic Hydrochlorides
Compounds like Prilocaine Hydrochloride (local anesthetic) and Hydralazine Hydrochloride (antihypertensive) differ fundamentally in structure and application:
Q & A
Q. How can researchers validate an HPLC method for quantifying Lincomycin B-d3 Hydrochloride in bulk samples?
A reverse-phase HPLC method with a linearity range of 5–25 μg/mL and a correlation coefficient ≥0.9998 is recommended. System suitability testing should confirm retention time reproducibility and peak symmetry. Calibration curves should be constructed using triplicate injections of certified reference standards. Column parameters (e.g., C18 stationary phase) and mobile phase composition (e.g., phosphate buffer with organic modifiers) must align with pharmacopeial guidelines .
Q. What are the critical parameters for distinguishing this compound from its impurities during chromatographic analysis?
Relative retention times (RRT) and peak resolution are key. For example, EP Impurity B (CAS: 37744-65-3) and Lincomycin B (CAS: 2520-24-3) should exhibit distinct RRTs under European Pharmacopoeia 11.0 chromatographic conditions. Use a validated column (e.g., 250 mm × 4.6 mm, 5 μm particle size) and UV detection at 210 nm to optimize separation .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Follow hazard statements (e.g., H303+H313+H333) and wear PPE (gloves, lab coats, eye protection). Conduct experiments in fume hoods to prevent inhalation. Decontaminate spills with 70% ethanol and dispose of waste via approved biohazard channels. Safety data sheets (SDS) must be accessible, and personnel should undergo toxicity training .
Advanced Research Questions
Q. How can discrepancies in stability data for this compound under varying pH conditions be resolved?
Perform forced degradation studies (e.g., acid/alkaline hydrolysis, oxidative stress) and compare degradation products using LC-MS/MS. For example, acidic conditions may hydrolyze the thioether bond, generating sulfoxide derivatives. Quantify degradation kinetics using Arrhenius plots to predict shelf-life under storage conditions .
Q. What experimental strategies optimize the detection of isotopic purity in deuterated this compound?
Use high-resolution mass spectrometry (HRMS) to verify deuterium incorporation at the methyl-d3 position. Compare isotopic abundance ratios (e.g., d3 vs. d0) against non-deuterated analogs. Nuclear magnetic resonance (¹H NMR) can further confirm deuterium placement by observing signal disappearance in specific regions (e.g., δ 1.0–1.5 ppm for methyl groups) .
Q. How do researchers design in vivo studies to assess neurotoxicity risks of this compound?
Use zebrafish embryos for high-throughput neurotoxicity screening. Expose embryos to graded concentrations (e.g., 0.1–10 μM) and monitor behavioral endpoints (e.g., locomotion, touch response) at 24–72 hours post-fertilization. Histopathological analysis of neural tissues (e.g., brain, spinal cord) should complement phenotypic observations .
Q. What methodologies address conflicting data on the pharmacokinetic profile of this compound in different formulations?
Conduct comparative bioavailability studies using cross-over designs in animal models. Administer intravenous (e.g., 0.6 g/2 mL) and oral formulations, then collect plasma samples at fixed intervals. Quantify drug levels via LC-MS and calculate AUC, Cmax, and t½. Differences in absorption between anhydrous and monohydrate forms may explain variability .
Q. How can researchers resolve analytical interference from matrix components during this compound quantification in biological samples?
Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from plasma proteins. Validate recovery rates (≥85%) and matrix effects (ion suppression ≤15%) using stable isotope-labeled internal standards (e.g., ¹³C-Lincomycin). Method specificity should be confirmed via blank matrix injections .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze clinical trial data for this compound efficacy?
For categorical outcomes (e.g., Total Symptom Score), use chi-square tests or Fisher’s exact test. Continuous outcomes (e.g., Physician’s Global Assessment) require ANOVA or mixed-effects models to account for repeated measures. Predefine statistical power (e.g., 80% with α=0.05) and adjust for multiplicity using Bonferroni correction .
Q. What steps mitigate variability in impurity profiling across laboratories?
Standardize reference materials (e.g., EP Impurity B/C) and chromatographic conditions (column lot, temperature). Participate in inter-laboratory proficiency testing and apply orthogonal methods (e.g., CE-MS) to confirm impurity identities. Document deviations in system suitability parameters (e.g., tailing factor >2) and recalibrate instruments accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
